4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a combination of fluorinated aromatic rings, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorinated Aromatic Intermediate: Starting with 4-fluoro-3-methylbenzaldehyde, a Grignard reaction can be employed to introduce the propanoyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring can be introduced through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the fluorinated aromatic intermediate with the thiazole-piperazine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions, such as using a strong base.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be explored for its interactions with various biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may act by binding to specific receptors or enzymes, modulating their activity. The fluorinated aromatic ring can enhance binding affinity, while the thiazole and piperazine rings can contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Fluorophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-(4-Methylphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-(4-Chlorophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
The presence of both fluorine and methyl groups in the aromatic ring of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can impart unique electronic and steric properties, potentially leading to enhanced biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
4-[3-(4-fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-12-10-13(2-4-14(12)18)3-5-15(22)20-7-8-21(16(23)11-20)17-19-6-9-24-17/h2,4,6,9-10H,3,5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBZDIHSRKELEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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